molecular formula C15H7F6NO B14771500 3-(Trifluoromethoxy)-2'-(trifluoromethyl)biphenyl-4-carbonitrile

3-(Trifluoromethoxy)-2'-(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No.: B14771500
M. Wt: 331.21 g/mol
InChI Key: GVTAWZQNFXNJJT-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

    Addition of Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using copper(I) cyanide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)biphenyl-4-carbonitrile
  • 2’-(Trifluoromethyl)biphenyl-4-carbonitrile
  • 3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl

Uniqueness

3-(Trifluoromethoxy)-2’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties. These properties include increased lipophilicity, stability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H7F6NO

Molecular Weight

331.21 g/mol

IUPAC Name

2-(trifluoromethoxy)-4-[2-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C15H7F6NO/c16-14(17,18)12-4-2-1-3-11(12)9-5-6-10(8-22)13(7-9)23-15(19,20)21/h1-7H

InChI Key

GVTAWZQNFXNJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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